molecular formula C9H17NO2 B11987092 n-(2-Hydroxyethyl)cyclohexanecarboxamide CAS No. 23054-48-0

n-(2-Hydroxyethyl)cyclohexanecarboxamide

Cat. No.: B11987092
CAS No.: 23054-48-0
M. Wt: 171.24 g/mol
InChI Key: ZZISDKBMXAZCIP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)cyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO2. It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a hydroxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+EthanolamineThis compound+Water\text{Cyclohexanecarboxylic acid} + \text{Ethanolamine} \rightarrow \text{this compound} + \text{Water} Cyclohexanecarboxylic acid+Ethanolamine→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

Scientific Research Applications

N-(2-Hydroxyethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexane ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    N-(2-Aminoethyl)cyclohexanecarboxamide: Contains an amino group instead of a hydroxy group, leading to different reactivity and applications.

Uniqueness

N-(2-Hydroxyethyl)cyclohexanecarboxamide is unique due to the presence of both a hydroxyethyl group and a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

23054-48-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)cyclohexanecarboxamide

InChI

InChI=1S/C9H17NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12)

InChI Key

ZZISDKBMXAZCIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCO

Origin of Product

United States

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